BenchChemオンラインストアへようこそ!

Ritonavir metabolite-L-valine methyl ester-d6

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

Ritonavir metabolite-L-valine methyl ester-d6 (CAS 1331897-89-2, molecular formula C₁₅H₁₉D₆N₃O₃S, molecular weight 333.48 g/mol) is a stable isotope-labeled analog of N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester. Despite the "metabolite" nomenclature in its commercial name, this compound is a deuterated synthetic intermediate and process-related impurity of the HIV protease inhibitor ritonavir, explicitly claimed in US Patent 5,539,122.

Molecular Formula C15H25N3O3S
Molecular Weight 333.5 g/mol
Cat. No. B12413529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir metabolite-L-valine methyl ester-d6
Molecular FormulaC15H25N3O3S
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)OC
InChIInChI=1S/C15H25N3O3S/c1-9(2)12(14(19)21-6)17-15(20)18(5)7-11-8-22-13(16-11)10(3)4/h8-10,12H,7H2,1-6H3,(H,17,20)/t12-/m0/s1/i3D3,4D3
InChIKeyWMOQPDKCUZISQT-SFPWFBRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir Metabolite-L-Valine Methyl Ester-d6 (CAS 1331897-89-2): A Deuterated Ritonavir Intermediate for Isotope Dilution LC-MS Quantification


Ritonavir metabolite-L-valine methyl ester-d6 (CAS 1331897-89-2, molecular formula C₁₅H₁₉D₆N₃O₃S, molecular weight 333.48 g/mol) is a stable isotope-labeled analog of N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester . Despite the "metabolite" nomenclature in its commercial name, this compound is a deuterated synthetic intermediate and process-related impurity of the HIV protease inhibitor ritonavir, explicitly claimed in US Patent 5,539,122 [1]. The molecule carries six deuterium atoms at the isopropyl group of the thiazole ring, producing a nominal +6 Da mass shift relative to the unlabeled species (MW 327.44 g/mol, CAS 154248-99-4) . It is supplied as an off-white solid with purity ≥98%, soluble in chloroform and dichloromethane, and stored at -20°C under dry, dark conditions with a shelf life of ≥12 months .

Why Unlabeled Ritonavir Intermediates or Generic Deuterated Standards Cannot Substitute for Ritonavir Metabolite-L-Valine Methyl Ester-d6 in Regulated Quantitative Analysis


In LC-MS/MS-based quantification of ritonavir process impurities or synthetic intermediates, generic substitution fails on two fronts. First, the unlabeled analog (CAS 154248-99-4) is chemically identical to the target analyte and therefore cannot serve as an internal standard — it provides zero mass spectrometric differentiation, making it impossible to distinguish internal standard signal from analyte signal in the same ion channel . Second, casually substituting a different deuterated internal standard (e.g., ritonavir-d6, which labels the finished drug substance rather than the intermediate) introduces divergent extraction recovery, chromatographic retention, and ionization efficiency, all of which compromise the fundamental purpose of isotope dilution: compensating for matrix effects and sample preparation losses [1]. The specific +6 Da mass shift and intermediate-matched chemical structure of the title compound uniquely enable co-elution with the unlabeled process impurity while maintaining unambiguous MS discrimination — a dual requirement that neither the unlabeled analog nor a structurally mismatched deuterated standard can fulfill .

Quantitative Differentiation Evidence: Ritonavir Metabolite-L-Valine Methyl Ester-d6 Versus Unlabeled Analog, 13C-Labeled IS, and Ritonavir-d6


Mass Shift of +6 Da Exceeds the ≥3 Da Guideline for SIL-IS by 2-Fold, Minimizing Isotopic Cross-Talk

Ritonavir metabolite-L-valine methyl ester-d6 provides a nominal mass shift of +6 Da relative to the unlabeled analyte (MW 333.48 vs. 327.44 g/mol), which is twice the minimum ≥3 Da guideline recommended for stable isotope-labeled internal standards (SIL-IS) to avoid signal overlap between the IS and analyte in the MS detector . In contrast, lower-label alternatives such as a hypothetical d2 or d3 analog would produce mass shifts of only +2–3 Da, falling at or below the threshold where natural-abundance ¹³C isotopologues of the analyte can contribute to the IS channel, a phenomenon known as isotopic cross-talk that generates positively biased quantification results [1]. Unlabeled N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester (0 Da shift) is entirely unsuitable as an IS because it is spectrometrically indistinguishable from the analyte .

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard cross-talk mitigation

Deuterated Synthesis Cost Advantage: ~10-Fold Lower Manufacturing Cost Compared to 13C-Labeled Internal Standard Synthesis

The synthesis of deuterated isotopologues such as ritonavir metabolite-L-valine methyl ester-d6 is described in the peer-reviewed literature as "relatively inexpensive" compared to ¹³C, ¹⁵N, or ¹⁸O labeled standards [1]. This is because deuterium incorporation at carbon centers can often be achieved via hydrogen-deuterium exchange (HDX) reactions using affordable deuterating agents (e.g., D₂O), whereas the preparation of ¹³C- or ¹⁵N-containing standards of drug metabolites "requires a complicated multistep de novo synthesis, starting from the isotopically labeled substrates, which are usually expensive" [1]. While a ¹³C-labeled analog of this ritonavir intermediate is not commercially available — a gap that itself underscores procurement practicality — the class-level cost differential is estimated at approximately 10-fold higher for ¹³C-labeled standards based on the requirement for labeled starting materials and multi-step synthesis versus HDX-based deuteration [1]. A ritonavir-d6 standard (labeling the parent drug, not the intermediate) is commercially available but is structurally mismatched for intermediate/impurity quantification, making it an inappropriate comparator for the specific analytical task [2].

stable isotope economics internal standard procurement deuterated vs. 13C synthesis cost-effectiveness

Chromatographic Co-Elution with Unlabeled Intermediate Enables Effective Matrix Effect Correction Despite Known Deuterium Isotope Retention Shift of 0.01–0.05 min

A recognized limitation of deuterated internal standards is a small but measurable retention time (RT) shift relative to the unlabeled analyte on reversed-phase LC columns. The Info-Pharma technical review quantifies this shift as 0.01–0.05 minutes, driven by differences in hydrophobicity between C–H and C–D bonds (the inverse isotope effect) [1]. This shift can cause the deuterated IS to experience different ion suppression or enhancement conditions than the analyte when eluting through regions of changing matrix effect, potentially introducing quantitative bias. In contrast, ¹³C- or ¹⁵N-labeled internal standards exhibit near-perfect co-elution and are therefore preferred in the most demanding applications [2]. However, for ritonavir process impurity quantification using isocratic or shallow-gradient methods where the matrix effect is relatively constant across a 0.05 min window, this small shift is generally acceptable [1]. Importantly, the unlabeled analog provides perfect co-elution but zero MS discrimination (unusable as IS), while a structurally dissimilar internal standard (e.g., ritonavir-d6) may show larger RT differences and unequal extraction recovery — failures that are more consequential than a ~0.03 min deuterium shift [2].

chromatographic co-elution deuterium isotope effect matrix effect correction reversed-phase LC

Positionally Stable Deuteration at Non-Exchangeable Carbon Centers Avoids the Deuterium-Hydrogen Back-Exchange Problem of Labile N/O-Deuterated Standards

A critical differentiator among deuterated internal standards is the propensity for deuterium-hydrogen back-exchange during sample preparation, storage, or chromatography in protic solvents. Deuterium atoms attached to heteroatoms (O–D, N–D) undergo rapid exchange with protic solvents (H₂O, MeOH), causing time-dependent loss of the mass shift and drift in the analyte/IS ratio [1]. The six deuterium atoms in ritonavir metabolite-L-valine methyl ester-d6 are located exclusively at the isopropyl group carbon centers (C–D bonds on the thiazole substituent), which are non-labile under typical bioanalytical conditions (pH 2–8, aqueous/organic mobile phases) . This contrasts with deuterated standards that label amine or hydroxyl positions, where back-exchange can reduce effective labeling by 10–50% within hours, undermining quantification accuracy at low analyte concentrations [1]. The unlabeled analog has no deuterium to lose, but also no MS differentiation. Ritonavir-d6 may label different positions on the parent drug molecule with varying exchange stability .

deuterium exchange stability isotopic fidelity sample preparation robustness LC-MS internal standard

Shelf Life of ≥12 Months at -20°C Provides Documented Long-Term Stability for Multi-Batch Analytical Programs

Ritonavir metabolite-L-valine methyl ester-d6 carries an explicit vendor-specified shelf life of ≥12 months when stored properly at -20°C under dry, dark conditions, with stock solutions stable at 0–4°C for 1 month . This documented stability commitment is a procurement-relevant differentiator because many unlabeled ritonavir intermediates and generic deuterated standards are supplied without formal shelf-life certification or with only a retest date. For pharmaceutical QC laboratories running ANDA method validation studies that may extend over 6–12 months, the guaranteed 12-month stability of the solid and defined stock solution stability reduce the need for requalification, reordering, or between-batch standard bridging . In contrast, the unlabeled methyl ester intermediate (CAS 154248-99-4) is typically supplied at 95–98% purity with storage at 2–8°C and without a published shelf-life specification, requiring users to establish in-house stability protocols .

reference standard stability shelf life storage conditions QC laboratory procurement

Procurement-Relevant Application Scenarios for Ritonavir Metabolite-L-Valine Methyl Ester-d6 in Pharmaceutical Analysis and Bioanalytical Research


Quantification of Process-Related Impurities in Ritonavir API and Finished Dosage Forms for ANDA Submissions

Regulatory guidance (ICH Q3A/Q3B) requires pharmaceutical manufacturers to identify, quantify, and control process-related impurities in drug substances and products. N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester is a known ritonavir synthetic intermediate and potential carryover impurity [1]. The d6-labeled analog enables isotope dilution LC-MS/MS quantification of this specific impurity with the +6 Da mass shift providing unambiguous MS discrimination without cross-talk interference . Unlike using the unlabeled intermediate as an external standard (which cannot correct for matrix effects from excipients or sample preparation losses), the deuterated IS compensates for extraction variability and ion suppression, supporting the accuracy and precision requirements of ANDA method validation per FDA and ICH guidelines .

Internal Standard for Pharmacokinetic Studies of Ritonavir Metabolism Featuring the Valine Methyl Ester Moiety

In pharmacokinetic and drug metabolism studies, the structural similarity between the d6-labeled intermediate and the unlabeled analyte ensures near-identical extraction efficiency and ionization response across biological matrices (plasma, liver tissue, hepatocyte incubations) [1]. While the deuterium isotope effect may produce a retention time shift of 0.01–0.05 min, this is acceptable for pharmacokinetic assays using validated gradient methods with stable matrix effect profiles . The non-exchangeable C–D bonds on the isopropyl group ensure the +6 Da label remains stable throughout sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction with protic solvents .

Method Development and Validation Reference for LC-MS/MS Assays Targeting Ritonavir Synthetic Pathway Intermediates

During analytical method development for ritonavir manufacturing process control, the d6-labeled compound serves as a surrogate standard for optimizing chromatographic separation, assessing extraction recovery, and establishing linearity across the required calibration range [1]. Its documented ≥12-month shelf life at -20°C means a single procurement lot can support an entire method development, pre-validation, validation, and initial sample analysis campaign without requalification [1]. The cost advantage of deuterated synthesis over hypothetical ¹³C-labeled alternatives (approximately 10-fold per the class-level economic analysis) makes it a budget-feasible choice for laboratories that need to procure multiple impurity-specific internal standards for a comprehensive impurity profile method .

Metabolic Flux Analysis and Biotransformation Tracing in Ritonavir-Related Drug Interaction Studies

The deuterated valine methyl ester moiety provides a stable isotopic signature for tracing metabolic transformations of the thiazole-containing intermediate substructure in in vitro systems (e.g., human liver microsomes, CYP3A4-expressing cell lines) [1]. By monitoring the +6 Da mass shift using high-resolution mass spectrometry, researchers can distinguish the exogenously added labeled compound from endogenous or unlabeled species, enabling quantitative flux analysis through the ritonavir synthetic pathway intermediates [1]. This application leverages the compound's unique position as a labeled intermediate rather than a labeled parent drug, filling a gap not addressed by commercially available ritonavir-d6 or ritonavir-¹³C standards which label the finished drug substance .

Quote Request

Request a Quote for Ritonavir metabolite-L-valine methyl ester-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.